molecular formula C14H21N3O3 B2809274 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide CAS No. 1704529-16-7

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B2809274
CAS No.: 1704529-16-7
M. Wt: 279.34
InChI Key: SFEYAXWVTWWEHF-UHFFFAOYSA-N
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Description

N-(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a pyrazole core, a distinct structural motif found in compounds with documented biological activity . The pyrazole ring is substituted at the 1-position with a (tetrahydro-2H-pyran-4-yl)methyl group, a moiety that is also present in other researched compounds . At the 4-position of the pyrazole, a tetrahydrofuran-3-carboxamide group is attached, completing the complex structure. Compounds with pyrazole carboxamide scaffolds have been intensively researched for their potential applications. For instance, some pyrazole carboxamides have demonstrated promising activity as fungicides, with studies showing they can disrupt mitochondrial function in pathogens by targeting complexes II and IV in the electron transport chain . Furthermore, molecular frameworks incorporating the tetrahydro-2H-pyran ring have been explored in the development of novel pharmacologically active agents, such as cannabinoid receptor agonists, highlighting the versatility of this structural feature in drug discovery . This combination of heterocyclic systems makes this compound a valuable building block for researchers investigating new bioactive molecules. It is intended for use in chemical synthesis, screening libraries, and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c18-14(12-3-6-20-10-12)16-13-7-15-17(9-13)8-11-1-4-19-5-2-11/h7,9,11-12H,1-6,8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYAXWVTWWEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative, the pyrazole ring is formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran derivative.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is typically introduced through cyclization reactions involving diols or epoxides under acidic conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the tetrahydrofuran ring and an amine derivative of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrofuran ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group or other reducible functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or tetrahydropyran rings, depending on the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide can be compared to related compounds in the following categories:

Pyrazole-Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p) share the pyrazole-carboxamide backbone but differ in substituents:

  • Substituents: Chloro, cyano, aryl (phenyl, chlorophenyl, tolyl), and methyl groups.
  • Key Properties :
    • Melting points range from 123–183°C, influenced by halogenation (e.g., 3b with Cl substituents has higher mp: 171–172°C) .
    • Molecular weights: ~400–437 g/mol (e.g., 3a: 403.1 g/mol) .
  • Comparison : The target compound replaces chloro/aryl groups with oxygen-containing rings (tetrahydrofuran and tetrahydropyran), likely enhancing solubility due to increased polarity. The absence of electron-withdrawing groups (e.g., Cl, CN) may reduce electrophilic reactivity compared to 3a–3p.

1,3,4-Thiadiazole Derivatives ()

Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine-1,3,4-thiadiazoles feature a thiadiazole core but retain pyrazole moieties.

  • Key Properties :
    • Antimicrobial activity: Four derivatives showed superior activity against E. coli, B. mycoides, and C. albicans .
  • However, antimicrobial efficacy cannot be inferred without direct testing.

Piperazine-Cyclopentyl-Tetrahydropyran Derivatives ()

Compounds such as N-[(1R,3S)-3-isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine share the tetrahydropyran moiety but incorporate piperazine and cyclopentyl groups.

  • Key Properties :
    • Molecular weight: ~468 g/mol (C₂₅H₃₆F₃N₃O₂) .
    • Synthesis: Uses reductive amination and carbodiimide-mediated coupling .

Tetrahydrofuran-Modified Pyrazoles ()

1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine (CAS: 1429417-71-9) shares a tetrahydrofuran-linked pyrazole structure.

  • Key Properties :
    • Functional groups: Nitro and methyl substituents on the pyrazole ring .
  • Comparison : The target compound’s carboxamide group (vs. nitro) may confer hydrogen-bonding capacity, influencing target binding in biological systems.

Biological Activity

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The structure includes a tetrahydrofuran moiety, a pyrazole ring, and a carboxamide functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂
Molecular Weight337.4 g/mol
CAS Number1705753-29-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Anticancer Activity
Preliminary studies suggest that derivatives of pyrazole and tetrahydrofuran show promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties
Research has shown that related compounds possess antimicrobial activity against a range of pathogens. The presence of the pyrazole ring enhances interaction with microbial targets, leading to effective inhibition of growth.

3. Anti-inflammatory Effects
Some studies indicate that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.

The biological activity is largely attributed to the interaction of the compound with specific biological targets. For instance:

  • Cytotoxicity: The presence of the carboxamide group is believed to facilitate binding to cellular receptors involved in apoptosis.
  • Antimicrobial Action: The pyrazole ring may interfere with bacterial metabolic pathways, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a structurally related compound on human leukemia cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentrations (MICs) compared to conventional antibiotics, indicating potential as a novel antimicrobial agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with the tetrahydro-2H-pyran and tetrahydrofuran moieties. Key steps include:
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDCI/HOBt) to attach the tetrahydrofuran-3-carboxamide group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for alkylation steps involving the tetrahydro-2H-pyran-4-ylmethyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Essential for confirming regiochemistry and stereochemistry. For example, δ ~10.8 ppm (D2O-exchangeable singlet) confirms the NH group in the carboxamide .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ m/z observed vs. calculated within 2 ppm error) .
  • HPLC-SFC : Assesses enantiomeric purity if chiral centers are present, using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Purity >99% is required for in vitro studies .
  • Residual solvent analysis : GC-MS to detect traces of DMF or THF (ICH Q3C guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative binding assays : Use radioligand displacement studies (e.g., against CB1/CB2 receptors) to validate target engagement. For example, discrepancies in receptor affinity (e.g., CB1 vs. CB2 selectivity) may arise from assay conditions (e.g., cell line, incubation time) .
  • Structural analogs : Synthesize derivatives (e.g., replacing tetrahydrofuran-3-carboxamide with pivalamide) to isolate structure-activity relationships (SAR) .

Q. What strategies ensure regioselectivity during functionalization of the pyrazole ring?

  • Methodological Answer :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block the NH group during alkylation of the pyrazole N1 position .
  • Directed metallation : Employ lithium bases (e.g., LDA) at low temperatures (-78°C) to selectively deprotonate the C4 position of the pyrazole for coupling reactions .

Q. How can computational methods aid in predicting metabolic stability for this compound?

  • Methodological Answer :
  • In silico CYP450 modeling : Tools like Schrödinger’s SiteMap or AutoDock predict oxidation sites (e.g., tetrahydrofuran ring) .
  • Metabolite identification : LC-MS/MS fragmentation patterns compared to synthetic standards (e.g., hydroxylated derivatives) .

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